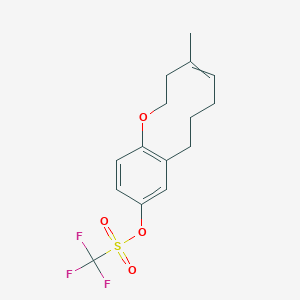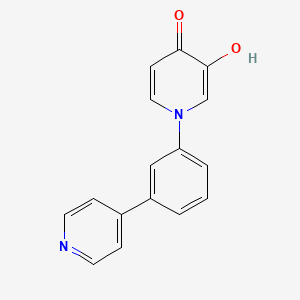
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one is a heterocyclic compound that features a pyridinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one typically involves the condensation of appropriate pyridine derivatives. One common method involves the reaction of 3-hydroxy-4-pyridone with 3-(4-pyridyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(3-pyridin-4-ylphenyl)pyridin-4-one.
Reduction: Formation of 3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines such as dopamine. This increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell metabolism .
相似化合物的比较
Similar Compounds
3-Hydroxy-4-pyridinone: A simpler analog with similar biological activities.
3-Hydroxy-1,2-dimethyl-4(1H)-pyridone: Another derivative with potential antimicrobial properties.
3-Hydroxy-pyridin-4(1H)-ones-ciprofloxacin conjugates: These conjugates have shown dual antibacterial and antibiofilm activities against Pseudomonas aeruginosa.
Uniqueness
3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one stands out due to its dual functionality, combining the properties of both pyridinone and pyridine moieties. This structural feature enhances its binding affinity to various biological targets, making it a versatile compound in medicinal chemistry.
属性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H |
InChI 键 |
CTTLGBBLCNWCMM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
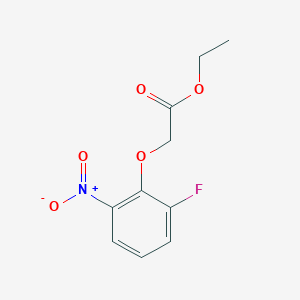
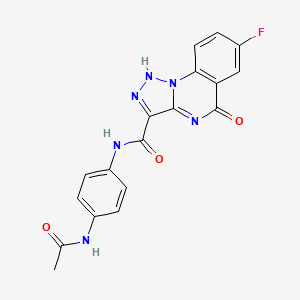
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
![2-({1-[3-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B12636540.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
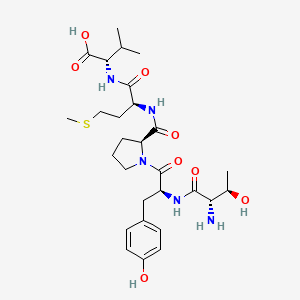
![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12636571.png)

![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
